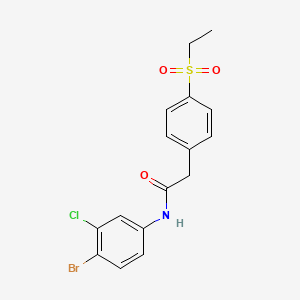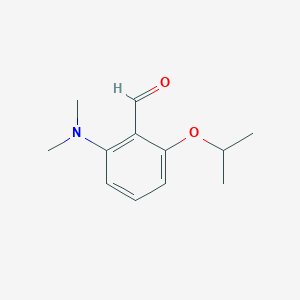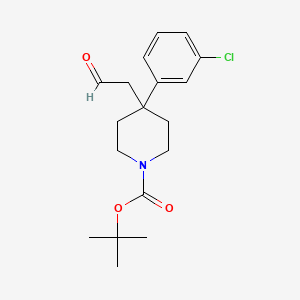
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with the molecular formula C23H14N4 and a molecular weight of 346.391 g/mol . This compound is characterized by the presence of a quinoline ring fused with an indazole ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile typically involves the formation of the quinoline and indazole rings followed by their fusion and subsequent attachment to the benzonitrile group. One common method involves the use of transition-metal-free routes, which are advantageous due to their simplicity and efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline and indazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline and indazole products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and indazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
類似化合物との比較
4-(4-Quinolin-3-ylindazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
Quinazoline and Quinazolinone Derivatives: These compounds share structural similarities with this compound and exhibit a range of biological activities.
Benzodiazole Derivatives: Compounds like 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile have similar structural features and are used in various scientific applications.
The uniqueness of this compound lies in its specific combination of quinoline, indazole, and benzonitrile groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H14N4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H14N4/c24-13-16-8-10-19(11-9-16)27-23-7-3-5-20(21(23)15-26-27)18-12-17-4-1-2-6-22(17)25-14-18/h1-12,14-15H |
InChIキー |
RVGXGQDKBADBIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)




